molecular formula C6H10O2 B3025571 2,2-Dimethylcyclopropanecarboxylic acid CAS No. 75885-59-5

2,2-Dimethylcyclopropanecarboxylic acid

Cat. No. B3025571
CAS RN: 75885-59-5
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .


Synthesis Analysis

This compound is a key chiral intermediate for the production of Cilastatin, a renal dehydropeptidase-I inhibitor . It is also used in the synthesis of lambda-cyhalothrin, a synthetic type II pyrethroid insecticide . The enzymatic preparation of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) has attracted much attention .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclopropanecarboxylic acid consists of a cyclopropane ring with two methyl groups and a carboxylic acid group attached . The InChI code for this compound is 1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) .


Chemical Reactions Analysis

One of the key reactions involving this compound is its hydrolysis to form lambda-cyhalothrin metabolites . Esterase catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 184.2±8.0 °C at 760 mmHg, and a melting point of 563.7 °C (lit.) . Its molecular weight is 114.142, and it has a flash point of 83.4±13.1 °C .

Scientific Research Applications

Pharmaceutical Synthesis

Background:: DMCPA serves as a crucial chiral intermediate for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor commonly administered alongside imipenem or carbapenem antibiotics. Cilastatin prevents the degradation of these antibiotics by renal dehydropeptidase in the kidney.

Application:: Researchers have explored DMCPA’s role in the efficient production of optically pure Cilastatin. Enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) using lipase Novozym 435 in a N,N-dimethylformamide (DMF)–water medium has been investigated . This application contributes to the pharmaceutical industry by enhancing the synthesis of Cilastatin.

Enantioselective Hydrolysis

Background:: Enzymatic preparation of S-(+)-DMCPA from DMCPE has attracted significant interest. Researchers aim to improve the activity and stability of Novozyme 435 (a lipase) for this purpose.

Application:: Glutaraldehyde-modified Novozyme 435 has been successfully employed for the hydrolysis of DMCPE. The modified enzyme exhibits better reusability compared to the unmodified enzyme. Under optimized conditions, the modified enzyme retains 76.0% of its original yield after ten reuses, maintaining product optical purity. This cost-effective approach is valuable for industrial-scale S-(+)-DMCPA production .

Catalysis and Organocatalysis

Application:: DMCPA derivatives serve as ligands or catalysts in various reactions. Their unique three-membered ring structure influences reactivity, making them valuable tools in asymmetric catalysis.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

2,2-Dimethylcyclopropanecarboxylic acid is a key chiral intermediate for the synthesis of Cilastatin . It is primarily targeted by enzymes such as lipase Novozym 435 and nitrile hydratases (NHases) .

Mode of Action

The compound interacts with its targets through enzymatic reactions. For instance, it is prepared by enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) in a N,N-dimethylformamide (DMF)–water medium using lipase Novozym 435 .

Biochemical Pathways

The compound is involved in the metabolic pathways of nitriles to the corresponding carboxylic acids. Two metabolic pathways exist in organisms: nitrilases catalyze the direct hydrolysis of nitriles into the corresponding carboxylic acids, while nitrile hydratases (NHases) catalyze nitrile hydrations to amides that are subsequently hydrolyzed into carboxylic acids by the action of amidases .

Pharmacokinetics

It’s worth noting that the compound is prepared in a water medium, which may influence its absorption and distribution .

Result of Action

The enzymatic action on 2,2-Dimethylcyclopropanecarboxylic acid results in the production of S-(+)-2,2-dimethylcyclopropanecarboxylic acid [S-(+)-DMCPA], an important chiral building block for the production of Cilastatin .

Action Environment

The enzymatic action on 2,2-Dimethylcyclopropanecarboxylic acid is influenced by environmental factors such as temperature, pH, and the presence of co-solvents. For instance, the enzymatic resolution of DMCPE was found to be most efficient at 38–42°C, pH 7.0, and in the presence of 15% DMF .

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293799
Record name 2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropanecarboxylic acid

CAS RN

931-26-0, 75885-59-5
Record name NSC92357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 5
2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dimethylcyclopropanecarboxylic acid

Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclopropanecarboxylic acid?

A1: 2,2-Dimethylcyclopropanecarboxylic acid has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: Does 2,2-Dimethylcyclopropanecarboxylic acid possess any catalytic properties?

A2: The provided research focuses primarily on the synthesis and applications of 2,2-Dimethylcyclopropanecarboxylic acid as a building block rather than a catalyst. There's no evidence within these studies suggesting inherent catalytic properties for this compound.

Q3: How do structural modifications of 2,2-Dimethylcyclopropanecarboxylic acid derivatives affect their insecticidal activity?

A: Studies investigating pyrethroid insecticides, which are derived from 2,2-Dimethylcyclopropanecarboxylic acid, reveal that even minor structural changes significantly impact their insecticidal activity [, ]. For instance, introducing halogen atoms, particularly chlorine or fluorine, into the vinyl side chain often enhances insecticidal potency [, ]. Moreover, the stereochemistry of the dichlorovinyl group influences the rate of oxidative metabolism in laying hens []. These findings highlight the importance of structure-activity relationships in designing effective pyrethroid insecticides.

Q4: Is there information available regarding the ADME profile of 2,2-Dimethylcyclopropanecarboxylic acid in humans or animals?

A: The research provides some insights into the metabolic fate of 2,2-Dimethylcyclopropanecarboxylic acid, particularly in the context of pyrethroid insecticide metabolism. Studies in laying hens demonstrate that following oral administration of cypermethrin (a pyrethroid containing the 2,2-Dimethylcyclopropanecarboxylic acid moiety), the compound is rapidly metabolized and excreted []. The primary metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the methyl groups []. This metabolic pathway may vary across different species. Further research is needed to fully elucidate the ADME profile of 2,2-Dimethylcyclopropanecarboxylic acid in humans and other animals.

Q5: Have any studies evaluated the efficacy of 2,2-Dimethylcyclopropanecarboxylic acid derivatives in cellular or animal models of disease?

A: While the provided research does not directly address the efficacy of 2,2-Dimethylcyclopropanecarboxylic acid derivatives in disease models, it does highlight their application as insecticides [, ]. These studies demonstrate the potent insecticidal activity of various derivatives, such as permethrin and cypermethrin, against a range of insect species [, ]. This highlights the biological activity of these compounds and their potential for further exploration in other therapeutic areas.

Q6: What analytical techniques are commonly employed for the detection and quantification of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives?

A: Researchers widely utilize gas chromatography coupled with mass spectrometry (GC/MS) for the analysis of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives, particularly in biological samples like urine [, , ]. This technique enables the separation and identification of various metabolites, providing valuable insights into the metabolism and excretion of these compounds [, , ]. Additionally, high-performance liquid chromatography (HPLC) is also employed for separation and quantification, particularly in complex matrices like plasma and urine []. These analytical methods play a crucial role in understanding the pharmacokinetics, metabolism, and environmental fate of this compound and its derivatives.

Q7: What is the environmental fate of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives, and are there concerns regarding their ecotoxicological effects?

A: Research indicates that 2,2-Dimethylcyclopropanecarboxylic acid can be found as a degradation product of pyrethroid insecticides in the environment [, ]. Studies on the degradation of permethrin, a commonly used pyrethroid, in soil highlight the formation of 2,2-Dimethylcyclopropanecarboxylic acid as a major breakdown product []. While the research doesn't extensively discuss specific ecotoxicological effects, it acknowledges the potential for environmental contamination and the need to understand the fate and transport of these compounds in various ecosystems []. Further research is crucial for assessing the long-term ecological impact of 2,2-Dimethylcyclopropanecarboxylic acid and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.